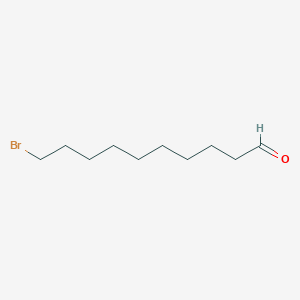

10-Bromodecanal

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

10-bromodecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIFIREWVQSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448882 | |

| Record name | 10-bromodecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85920-81-6 | |

| Record name | 10-bromodecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10-Bromodecanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromodecanal is a bifunctional aliphatic chain molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a terminal aldehyde group and a primary bromoalkane, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies for this compound, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is a long-chain haloalkane with an aldehyde functional group. The presence of both a reactive carbonyl group and a terminal bromine atom makes it a versatile synthetic building block. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉BrO | PubChem |

| Molecular Weight | 235.16 g/mol | PubChem |

| Appearance | Colorless liquid (predicted) | --- |

| Density | 1.152 g/cm³ | Guidechem |

| Boiling Point | 282.237 °C at 760 mmHg | Guidechem |

| Flash Point | 27.016 °C | Guidechem |

| Solubility | Insoluble in water (predicted), Soluble in organic solvents like dichloromethane, ethyl acetate. | --- |

| CAS Number | 85920-81-6 | PubChem |

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its two primary functional groups: the aldehyde and the alkyl bromide. This dual reactivity allows for selective transformations at either end of the molecule, making it a valuable intermediate in multi-step syntheses.

Reactions of the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. Key reactions include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 10-bromodecanoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction of the aldehyde to the primary alcohol, 10-bromo-1-decanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) yields a secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, extending the carbon chain.

Reactions of the Bromo Group

The terminal bromine atom is a good leaving group in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. This allows for the introduction of various functional groups at the 10-position. Common nucleophiles include:

-

Cyanide (CN⁻): Forms 11-cyanodecanal.

-

Azide (N₃⁻): Forms 10-azidodecanal.

-

Hydroxide (OH⁻): Forms 10-hydroxydecanal.

-

Alkoxides (RO⁻): Form 10-alkoxy-decanals.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Caption: Key chemical reactions of this compound at its aldehyde and bromo functional groups.

Experimental Protocols

Synthesis of this compound via Oxidation of 10-Bromo-1-decanol

This protocol describes a common method for the synthesis of this compound from its corresponding alcohol using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

-

10-Bromo-1-decanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Purification: Pass the mixture through a short column of silica gel to filter out the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Solvent Removal: Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The following provides a general protocol for its analysis.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of long-chain aldehydes (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject a small volume (e.g., 1 µL) of the sample or standard into the GC-MS system.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key fragments may include [M-Br]⁺, [M-H₂O]⁺, and characteristic alkyl chain fragments.

The following diagram outlines the general workflow for the synthesis and analysis of this compound.

Caption: A flowchart illustrating the synthesis and subsequent GC-MS analysis of this compound.

Conclusion

This compound is a highly valuable and versatile bifunctional molecule in organic synthesis. Its distinct reactive centers, the aldehyde and the terminal bromine, provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and appropriate analytical methods is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to aid researchers in harnessing the synthetic potential of this important chemical intermediate.

An In-Depth Technical Guide to the Synthesis of 10-Bromodecanal from 1,10-Decanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-bromodecanal, a valuable bifunctional building block in organic synthesis, starting from the readily available 1,10-decanediol. This document outlines detailed experimental protocols for the two-stage conversion, encompassing the selective monobromination of the diol followed by the oxidation of the resulting ω-bromoalcohol. A comparative analysis of various oxidation methodologies is presented, supported by quantitative data to aid in method selection. Furthermore, this guide includes key analytical data for the characterization of the final product and visual diagrams to elucidate the reaction pathways and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound from 1,10-decanediol is efficiently achieved in a two-step process. The first step involves the selective monobromination of one of the primary alcohol functional groups of 1,10-decanediol to yield 10-bromo-1-decanol. The subsequent step is the mild oxidation of the remaining alcohol moiety to the corresponding aldehyde, affording the target compound, this compound. Careful selection of reaction conditions is crucial in both steps to maximize the yield of the desired product and minimize the formation of byproducts, such as the dibrominated alkane or over-oxidation to the carboxylic acid.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Selective Monobromination of 1,10-Decanediol to 10-Bromo-1-decanol

The selective monobromination of a symmetric diol presents a challenge due to the potential for double substitution. A successful approach involves using hydrobromic acid (HBr) in a suitable organic solvent, where reaction conditions are controlled to favor the formation of the mono-substituted product. High yields of 10-bromo-1-decanol have been reported using this method.[1][2] An alternative method utilizing phase-transfer catalysis has also been described, offering good conversion and selectivity.[3]

Protocol: Monobromination using Hydrobromic Acid

-

Reagents and Materials:

-

1,10-Decanediol

-

48% aqueous Hydrobromic Acid (HBr)

-

Toluene or 1,2-Dichloroethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,10-decanediol in either toluene or 1,2-dichloroethane.

-

Add 2 equivalents of 48% aqueous hydrobromic acid to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 10-bromo-1-decanol can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield a colorless oil.

-

-

Expected Yield: 81-95% when using toluene or 1,2-dichloroethane as the solvent.[1]

Step 2: Oxidation of 10-Bromo-1-decanol to this compound

The oxidation of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Several methods are well-suited for this transformation, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.

2.2.1. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.[4][5][6][7][8]

Caption: Simplified mechanism of the Swern oxidation.

Protocol: Swern Oxidation

-

Reagents and Materials:

-

10-Bromo-1-decanol

-

Oxalyl chloride or Trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Dry glassware

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere.

-

Dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C.

-

Slowly add a solution of DMSO (2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

-

Add a solution of 10-bromo-1-decanol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 30-45 minutes.

-

Add triethylamine (5 equivalents) to the reaction mixture, still at -78 °C. A thick white precipitate will form.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane. The combined organic layers are washed with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

2.2.2. Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild and convenient method for oxidizing primary alcohols to aldehydes at room temperature.[9]

Protocol: Dess-Martin Oxidation

-

Reagents and Materials:

-

10-Bromo-1-decanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

-

Procedure:

-

Dissolve 10-bromo-1-decanol (1 equivalent) and sodium bicarbonate (4 equivalents, optional, as a buffer) in anhydrous dichloromethane.

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the solid byproducts dissolve.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

2.2.3. TEMPO-Catalyzed Oxidation

This method employs a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric co-oxidant, typically sodium hypochlorite (bleach).

Protocol: TEMPO-Catalyzed Oxidation

-

Reagents and Materials:

-

10-Bromo-1-decanol

-

TEMPO

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

-

Procedure:

-

Dissolve 10-bromo-1-decanol (1 equivalent) in dichloromethane.

-

Add an aqueous solution of potassium bromide (0.1 equivalents) and a catalytic amount of TEMPO (0.01 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hypochlorite (1.1 equivalents) while vigorously stirring, maintaining the temperature at 0 °C. The pH should be maintained between 8.5 and 9.5 by the addition of saturated sodium bicarbonate solution.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Quantitative Data Summary

The choice of oxidation method can be guided by factors such as yield, reaction conditions, and ease of workup. The following table summarizes typical quantitative data for the different oxidation methods for primary alcohols.

| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM | -78 to RT | 1 - 2 | 85 - 95 |

| Dess-Martin Oxidation | DMP | DCM | Room Temp. | 1 - 3 | 80 - 95 |

| TEMPO-Catalyzed | TEMPO, NaOCl | DCM/H₂O | 0 | 0.5 - 2 | 80 - 90 |

Note: Yields are general ranges for the oxidation of primary alcohols and may vary for the specific substrate, 10-bromo-1-decanol.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

Table of Properties for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₉BrO |

| Molecular Weight | 235.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 85920-81-6 |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.77 (t, 1H, -CHO)

-

δ 3.40 (t, 2H, -CH₂Br)

-

δ 2.42 (dt, 2H, -CH₂CHO)

-

δ 1.85 (m, 2H)

-

δ 1.20-1.60 (m, 12H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 202.8 (-CHO)

-

δ 44.0 (-CH₂CHO)

-

δ 34.0 (-CH₂Br)

-

δ 32.8, 29.3, 29.2, 28.7, 28.1, 22.1 (methylene carbons)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

~2920, 2850 (C-H stretch)

-

~2720 (aldehyde C-H stretch)

-

~1725 (C=O stretch, aldehyde)

-

~640 (C-Br stretch)

-

-

Mass Spectrometry (MS):

-

M⁺ and [M+2]⁺ peaks with approximately equal intensity, characteristic of a bromine-containing compound.

-

Expected m/z for C₁₀H₁₉⁷⁹BrO⁺: 234.06

-

Expected m/z for C₁₀H₁₉⁸¹BrO⁺: 236.06

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 10-Bromodecanal: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

10-Bromodecanal, a bifunctional long-chain aldehyde, presents significant interest as a versatile building block in organic synthesis, particularly in the construction of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed information on its synthesis, and essential safety and handling protocols. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available information with data extrapolated from related compounds to offer a practical resource for laboratory and research applications.

Introduction

This compound (CAS No. 85920-81-6) is a valuable intermediate in organic chemistry, featuring both a reactive aldehyde functionality and a terminal bromine atom. This unique structure allows for a diverse range of chemical transformations, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde group serves as a handle for nucleophilic additions, reductions, and oxidations, while the bromo- functionality is amenable to substitution and coupling reactions. This guide aims to consolidate the currently available information on this compound to support its effective use in research and development.

Physical and Chemical Properties

Direct experimental data on the physical and chemical properties of this compound are limited. The following table summarizes the key molecular attributes and computed properties sourced from the PubChem database.[1] For context, experimental data for the closely related compound, 1-bromodecane, is also provided where available, as it can offer an approximation of the behavior of the carbon backbone.

| Property | This compound | 1-Bromodecane (for comparison) |

| Molecular Formula | C₁₀H₁₉BrO[1] | C₁₀H₂₁Br[2][3] |

| Molecular Weight | 235.16 g/mol [1] | 221.18 g/mol [2][3] |

| CAS Number | 85920-81-6[1] | 112-29-8[2][4] |

| IUPAC Name | This compound[1] | 1-Bromodecane[2] |

| Appearance | Not specified (likely a liquid) | Clear colorless to slightly yellow liquid[5] |

| Boiling Point | Not available | 238 °C (lit.)[2] |

| Melting Point | Not available | -29.6 °C[2] |

| Density | Not available | 1.066 g/mL at 25 °C (lit.)[2] |

| Solubility | Not available | Slightly soluble in water; soluble in chloroform, ethyl acetate[5] |

| Refractive Index | Not available | n20/D 1.456 (lit.)[2] |

| Computed XLogP3 | 4.1[1] | 5.3 |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 10-bromo-1-decanol.

General Experimental Protocol: Oxidation of 10-bromo-1-decanol

This protocol is based on standard oxidation procedures for primary alcohols to aldehydes using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

-

10-bromo-1-decanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Diethyl ether or hexanes (for chromatography)

Procedure:

-

Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 10-bromo-1-decanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: To the stirring solution, add pyridinium chlorochromate (PCC) in one portion (approximately 1.5 equivalents). The reaction mixture will typically turn dark brown.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The silica pad is washed with additional diethyl ether.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Drying and Characterization: The purified product is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Logical Workflow for Synthesis and Purification:

References

- 1. This compound | C10H19BrO | CID 10933439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 112-29-8 CAS MSDS (1-Bromodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Decane, 1-bromo- [webbook.nist.gov]

- 5. 1-Bromodecane | 112-29-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to 10-Bromodecanal: IUPAC Nomenclature, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Bromodecanal, a bifunctional organic compound with significant applications in chemical synthesis. This document details its IUPAC name, structure, physicochemical properties, and key experimental protocols for its synthesis and derivatization.

IUPAC Name and Chemical Structure

The compound with the chemical formula C₁₀H₁₉BrO is formally known by its IUPAC name:

This compound [1]

It is also referred to by other names such as 10-bromo-1-decanal. The structure of this compound is characterized by a ten-carbon aliphatic chain with a terminal aldehyde group on one end and a bromine atom on the other.

The canonical SMILES representation of its structure is: C(CCCCC=O)CCCCBr[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, application in reactions, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉BrO | PubChem[1] |

| Molecular Weight | 235.16 g/mol | PubChem[1] |

| Monoisotopic Mass | 234.06193 Da | PubChem[1] |

| CAS Number | 85920-81-6 | PubChem[1] |

| XLogP3 | 4.1 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

Experimental Protocols

This compound is a key intermediate in multi-step organic syntheses. Its preparation typically involves the oxidation of the corresponding alcohol, 10-bromo-1-decanol. Subsequently, the aldehyde can be further oxidized to the carboxylic acid, 10-bromodecanoic acid.

Synthesis of 10-bromo-1-decanol from 1,10-decanediol

The precursor alcohol, 10-bromo-1-decanol, can be synthesized from 1,10-decanediol. One optimized method involves a phase-transfer catalyzed reaction with aqueous hydrobromic acid.

Reactants:

-

1,10-decanediol

-

48% aqueous hydrobromic acid (HBr)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Toluene (Solvent)

Procedure: An optimized batch protocol for this reaction has been reported to yield 64% of 10-bromo-1-decanol with a conversion rate of 80%.[2] Another approach utilizing microwave irradiation in the presence of a phase transfer catalyst has been shown to produce 10-bromo-1-decanol with a yield of 53.5% and a selectivity of 95.2%.[2]

Synthesis of this compound from 10-bromo-1-decanol

The selective oxidation of 10-bromo-1-decanol to this compound requires the use of a mild oxidizing agent to prevent the over-oxidation to the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Reactants:

-

10-bromo-1-decanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (Solvent)

General Procedure:

-

A solution of 10-bromo-1-decanol in dichloromethane is added to a suspension of pyridinium chlorochromate in dichloromethane.

-

The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by techniques such as thin-layer chromatography).

-

The reaction mixture is then filtered through a pad of silica gel to remove the chromium byproducts.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Oxidation of this compound to 10-bromodecanoic acid

Further oxidation of this compound yields 10-bromodecanoic acid. This can be achieved using stronger oxidizing agents.

Reactants:

-

This compound

-

Chromic acid solution (prepared from chromium trioxide, water, and sulfuric acid)

-

Acetone (Solvent)

General Procedure:

-

This compound is dissolved in acetone.

-

The chromic acid solution is added dropwise to the acetone solution at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred until the oxidation is complete.

-

The excess oxidant is quenched, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield 10-bromodecanoic acid.

Synthetic Pathway and Logical Relationships

The following diagrams illustrate the key synthetic transformations involving this compound.

References

In-Depth Technical Guide to 10-Bromodecanal (CAS Number 85920-81-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromodecanal, identified by the CAS number 85920-81-6, is a bifunctional organic compound that serves as a versatile intermediate in organic synthesis. Its linear ten-carbon chain is functionalized with a reactive aldehyde group at one terminus and a bromine atom at the other. This unique structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including high-value chemicals such as pharmaceuticals and insect sex pheromones. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 85920-81-6 | [2][3] |

| Molecular Formula | C₁₀H₁₉BrO | [2] |

| Molecular Weight | 235.16 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Decanal, 10-bromo-; 10-broMo-1-decanal | [1][2] |

| Boiling Point | 282.237 °C at 760 mmHg | [1] |

| Density | 1.152 g/cm³ | [1] |

| Flash Point | 27.016 °C | [1] |

| LogP | 3.701 | [1] |

| Storage Temperature | 2-8°C | [4] |

Note: Some physical properties are predicted values.

Synthesis

The primary route for the synthesis of this compound is through the oxidation of its corresponding alcohol, 10-bromo-1-decanol.

Synthesis of 10-Bromo-1-decanol (Precursor)

A common method for preparing 10-bromo-1-decanol involves the monobromination of 1,10-decanediol.

Experimental Protocol:

-

A solution of 1,10-decanediol in toluene is treated with 48% hydrobromic acid.

-

The reaction mixture is refluxed for an extended period (e.g., 24 hours) with the removal of water, for example, by using a Dean-Stark apparatus.

-

Upon completion, the reaction mixture is cooled and washed sequentially with a base (e.g., 6N NaOH), acid (e.g., 10% HCl), water, and brine.

-

The organic layer is then dried over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 10-bromo-1-decanol.

Oxidation of 10-Bromo-1-decanol to this compound

The conversion of the primary alcohol to the aldehyde can be achieved using various oxidizing agents. Pyridinium chlorochromate (PCC) is a frequently used reagent for this transformation.

Experimental Protocol:

-

10-bromo-1-decanol is dissolved in a suitable inert solvent, such as dichloromethane (CH₂Cl₂).

-

Pyridinium chlorochromate (PCC) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to remove the chromium byproducts, typically by filtration through a pad of silica gel or another suitable adsorbent.

-

The solvent is then evaporated to yield the crude this compound, which can be further purified if necessary.

Logical Relationship of Synthesis:

Applications in Organic Synthesis

The dual functionality of this compound, possessing both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic substitution at the bromine-bearing end, makes it a highly valuable and versatile building block in organic synthesis.

Synthesis of Insect Pheromones

A significant application of this compound is in the synthesis of insect sex pheromones, which are crucial for the development of environmentally benign pest management strategies. The aldehyde group is a key handle for carbon-carbon bond formation, often via the Wittig reaction.

Experimental Workflow: Wittig Reaction for Pheromone Synthesis

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene. In the context of pheromone synthesis, this compound can be reacted with a suitable phosphonium ylide to construct the carbon skeleton of the target pheromone.

General Experimental Protocol for Wittig Reaction:

-

The appropriate phosphonium salt is suspended in a suitable solvent (e.g., an ether like THF or a polar aprotic solvent like DMF).

-

A strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) is added to deprotonate the phosphonium salt and form the ylide.

-

The solution of this compound is then added to the ylide solution, often at a reduced temperature.

-

The reaction is allowed to proceed until completion, as monitored by TLC.

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The crude product is purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

The terminal bromine in the resulting alkene can then be further functionalized as needed for the final pheromone structure.

Biological Activity and Toxicological Profile

Currently, there is a lack of specific data in the public domain regarding the biological activity, mechanism of action, and detailed toxicological profile of this compound itself. Its primary role is reported as a synthetic intermediate. As a reactive aldehyde, it is expected to exhibit some level of cytotoxicity, as aldehydes can react with biological nucleophiles such as proteins and nucleic acids. However, without specific studies, a definitive statement on its biological effects cannot be made. For drug development professionals, it is crucial to handle this compound with appropriate safety precautions, assuming potential reactivity and toxicity, until more definitive data becomes available.

Conclusion

This compound (CAS 85920-81-6) is a valuable bifunctional molecule for organic synthesis. Its straightforward preparation from 10-bromo-1-decanol and its utility in key reactions like the Wittig reaction make it an important intermediate, particularly in the synthesis of insect pheromones. While its own biological properties are not well-documented, its role as a precursor to biologically active molecules is well-established. Researchers and scientists in drug development and chemical synthesis can utilize the information and protocols in this guide for their work with this versatile compound.

References

An In-depth Technical Guide to the Bifunctional Reactivity of 10-Bromodecanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional reactivity of 10-bromodecanal, a versatile linear aliphatic molecule featuring a terminal aldehyde and a primary alkyl bromide. Its unique structure allows for orthogonal chemical transformations, making it a valuable building block in organic synthesis and a potential component in the construction of complex bioactive molecules.

Physicochemical Properties of this compound

This compound is a C10 hydrocarbon chain functionalized at its termini. The presence of both an electrophilic aldehyde carbon and a carbon atom susceptible to nucleophilic substitution offers a rich chemical landscape for synthetic manipulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉BrO | PubChem |

| Molecular Weight | 235.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 85920-81-6 | PubChem[1] |

Bifunctional Reactivity and Chemoselectivity

The core of this compound's utility lies in the differential reactivity of its two functional groups. The aldehyde is amenable to a variety of nucleophilic additions and related transformations, while the alkyl bromide is a classic substrate for nucleophilic substitution and elimination reactions. The key to harnessing its synthetic potential is the chemoselective manipulation of one group in the presence of the other.

Caption: General reaction pathways for this compound.

2.1. Quantitative Reactivity Data

Specific kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature. However, the relative reactivity of the functional groups can be inferred from general principles of organic chemistry. Generally, aldehydes are more electrophilic than primary alkyl halides. The reactivity of the alkyl bromide in nucleophilic substitution follows the trend I > Br > Cl > F.

Table of Expected Relative Reactivity

| Reaction Type | Functional Group | Relative Rate | Conditions |

| Nucleophilic Attack | Aldehyde | Fast | With strong nucleophiles (e.g., Grignard reagents, ylides) |

| Nucleophilic Substitution | Alkyl Bromide | Moderate | SN2 conditions with good nucleophiles (e.g., CN⁻, N₃⁻) |

| Reduction | Aldehyde | Fast | With hydride reagents (e.g., NaBH₄) |

| Grignard Formation | Alkyl Bromide | Requires anhydrous conditions | Mg turnings in ether |

Experimental Protocols for Key Transformations

The successful use of this compound in multi-step synthesis hinges on the ability to perform reactions chemoselectively. This often requires the use of protecting groups or the careful choice of reagents and reaction conditions that favor transformation at one site over the other.

3.1. Selective Protection of the Aldehyde Group

To facilitate reactions at the alkyl bromide terminus without interference from the aldehyde, the aldehyde can be protected, most commonly as an acetal.

Protocol: Acetal Protection

-

Dissolve this compound (1 equivalent) in a suitable solvent such as toluene or dichloromethane.

-

Add ethylene glycol (1.2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected this compound.

3.2. Chemoselective Reactions of the Aldehyde

Protocol: Wittig Reaction

-

Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous ether solvent under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to stir at low temperature and then warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alkene by column chromatography.

Protocol: Reductive Amination

-

Dissolve this compound (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by adding water or a dilute acid solution.

-

Extract the product with an organic solvent, wash, dry, and concentrate the organic phase.

-

Purify the resulting amine by column chromatography.

3.3. Chemoselective Reactions of the Alkyl Bromide

Protocol: Nucleophilic Substitution with Azide

-

Dissolve the acetal-protected this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5 equivalents) to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting azido-acetal can then be deprotected under acidic conditions to reveal the aldehyde.

Caption: Workflow for selective modification of the alkyl bromide.

Application in Drug Development: A Case Study in Targeted Protein Degradation

The bifunctional nature of this compound makes it an attractive building block for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

4.1. Hypothetical Role in a PROTAC Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[2][3] Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), have been developed.[4][5] A PROTAC could offer an alternative therapeutic strategy by inducing the degradation of a key protein in this pathway, for example, the transcription factor GLI1.

In a hypothetical scenario, a 10-carbon alkyl linker derived from this compound could be used to connect a GLI1-binding molecule (the "warhead") to a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]

Caption: Hypothetical PROTAC action on the Hedgehog pathway.

The synthesis of such a PROTAC could involve the reaction of this compound with a nucleophilic E3 ligase ligand, followed by reductive amination with a GLI1-binding warhead. The bifunctionality of this compound provides a straightforward strategy for linking these two key components.

Conclusion

This compound is a valuable bifunctional building block with significant potential in organic synthesis and drug discovery. Its aldehyde and alkyl bromide functionalities can be manipulated chemoselectively to construct complex molecules. While specific quantitative reactivity data for this molecule is limited, its behavior can be predicted from established principles of organic chemistry. The application of this compound and similar structures as linkers in targeted protein degradation strategies, such as PROTACs, highlights its relevance to modern medicinal chemistry and the development of novel therapeutics. Further research into the quantitative aspects of its reactivity and the development of robust, scalable protocols for its chemoselective transformations will undoubtedly expand its utility for researchers, scientists, and drug development professionals.

References

- 1. This compound | C10H19BrO | CID 10933439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 6. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 7. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile 10-Carbon Synthon: A Technical Review of 10-Bromodecanal's Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromodecanal is a bifunctional long-chain aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive aldehyde at one terminus and a bromine atom at the other, allows for a wide array of selective chemical transformations. This dual functionality makes it an ideal precursor for the synthesis of complex molecules, particularly in the fields of drug discovery, natural product synthesis, and the production of high-value chemicals such as insect pheromones. This technical guide provides an in-depth review of the applications of this compound, complete with experimental details, quantitative data, and graphical representations of key synthetic pathways.

Core Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde allows for chain extension and functional group interconversion through reactions such as Wittig olefination, Grignard reactions, and reductive amination. Simultaneously, the terminal bromine atom serves as a handle for nucleophilic substitution and various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Reactions at the Aldehyde Terminus

The aldehyde group of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities.

The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 10-bromodecanoic acid, a useful intermediate in its own right.[1][2][3][4]

Experimental Protocol: Oxidation of 10-Bromodecanol to 10-Bromodecanoic Acid

Note: This protocol describes the oxidation of the precursor alcohol, 10-bromo-1-decanol, to 10-bromodecanoic acid. The synthesis of this compound would involve a milder oxidation of the same alcohol.

To a solution of 10-bromo-1-decanol (41 g, 0.17 mol) in 130 mL of acetone at -5 °C, a chromic acid solution is slowly added. The chromic acid solution is prepared by dissolving chromium trioxide (CrO₃, 25.7 g, 0.26 mol) in water (25 mL) and concentrated sulfuric acid (22.5 mL, 0.34 mol) at 0 °C. The reaction mixture is stirred at 0 °C for 2 hours and then left overnight at room temperature. The mixture is then extracted with diethyl ether (3 x 250 mL). The combined organic layers are washed with water (250 mL) and brine (250 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using dichloromethane as the eluent, followed by recrystallization from petroleum ether to yield 10-bromodecanoic acid.[1]

| Reactant | Moles (mol) | Mass/Volume | Yield (%) | Purity (%) | Reference |

| 10-Bromo-1-decanol | 0.17 | 41 g | 73 | - | [1] |

| Chromium trioxide | 0.26 | 25.7 g | [1] | ||

| Sulfuric acid (conc.) | 0.34 | 22.5 mL | [1] |

The aldehyde can be selectively reduced to the primary alcohol, 10-bromo-1-decanol, using mild reducing agents such as sodium borohydride (NaBH₄). This alcohol is a common precursor for the synthesis of this compound itself.

Experimental Protocol: Synthesis of 10-Bromo-1-decanol from 1,10-Decanediol

A mixture of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) is treated with 48% hydrobromic acid (22.6 mL, 0.2 mol) dropwise with stirring. The mixture is refluxed at 180 °C using a Dean-Stark trap for 24 hours. After cooling to room temperature, the reaction mixture is washed with 6 N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography (cyclohexane/ethyl acetate, 4:1) to afford 10-bromo-1-decanol.[1]

| Reactant | Moles (mol) | Mass/Volume | Yield (%) | Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1,10-Decanediol | 0.2 | 34.8 g | 92 | - |[1] | | Hydrobromic acid (48%) | 0.2 | 22.6 mL | | |[1] |

This compound can undergo reductive amination with ammonia or primary amines to form the corresponding 10-bromo-1-aminoalkanes. This reaction provides a direct route to long-chain amino compounds.

Generalized Experimental Protocol for Reductive Amination

To a solution of this compound in a suitable solvent (e.g., methanol, dichloromethane), the amine (1-1.2 equivalents) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature until completion. The product is then isolated through an appropriate workup procedure, which may involve quenching the reaction, extraction, and purification by chromatography.

Note: Specific quantitative data for the reductive amination of this compound was not found in the reviewed literature.

The Wittig reaction is a powerful tool for converting the aldehyde functionality of this compound into an alkene. This reaction is particularly valuable in the synthesis of insect pheromones, many of which are long-chain unsaturated compounds.[5][6][7][8][9][10] The stereochemical outcome (E/Z selectivity) of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.[7]

Generalized Experimental Protocol for Wittig Reaction

A phosphonium salt is prepared by the reaction of triphenylphosphine with an appropriate alkyl halide. The phosphonium salt is then deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) to generate the phosphorus ylide. This compound is then added to the ylide solution, and the reaction is stirred until completion. The resulting alkene is isolated and purified, often by chromatography to remove the triphenylphosphine oxide byproduct.

Note: While the Wittig reaction is a key application, specific examples with detailed quantitative data for this compound were not prominently available in the initial search results.

Reactions at the Bromine Terminus

The terminal bromine atom provides a site for nucleophilic substitution and a variety of powerful carbon-carbon bond-forming cross-coupling reactions.

The bromide can be displaced by a variety of nucleophiles to introduce new functional groups at the 10-position. A common example is the reaction with sodium cyanide to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

This compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions.

-

Suzuki Coupling: Reaction with an organoboron reagent.

-

Sonogashira Coupling: Reaction with a terminal alkyne.

-

Stille Coupling: Reaction with an organotin reagent.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[13]

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Generalized Workflow for a Cross-Coupling Reaction

Applications in Pheromone Synthesis

A significant application of this compound is in the synthesis of insect sex pheromones.[5][6][14] Many of these natural products are long-chain unsaturated aldehydes, alcohols, or esters. The bifunctional nature of this compound makes it an excellent starting material for the construction of these molecules. For instance, the aldehyde can be homologated via a Wittig reaction to install a double bond with specific stereochemistry, while the bromo group can be used for further chain extension or functionalization.

Applications in Drug Development and Bioactive Molecule Synthesis

Conclusion

This compound is a highly valuable and versatile bifunctional molecule in organic synthesis. Its ability to undergo a wide range of selective transformations at both the aldehyde and bromide termini makes it a powerful tool for the construction of complex organic molecules. Its application in the synthesis of insect pheromones is well-established, and its potential as a building block in drug discovery and the synthesis of other bioactive compounds is significant. Further exploration of its reactivity, particularly in the context of modern cross-coupling methodologies and asymmetric synthesis, is likely to uncover even more powerful applications for this C10 synthon.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific applications. Appropriate safety precautions should always be taken when handling chemicals.

References

- 1. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 10-Bromodecanoic acid 95 50530-12-6 [sigmaaldrich.com]

- 3. CN101462941B - Technique for preparing 10- bromodecanoic acid by one-step method - Google Patents [patents.google.com]

- 4. 10-Bromodecanoic Acid | C10H19BrO2 | CID 142712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. Bioactive Lipids and Their Derivatives in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 10-Bromodecanal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Bromodecanal is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile precursor for a variety of complex chemical entities. Its unique structure, featuring a terminal aldehyde and a primary bromide, allows for selective transformations at either end of its ten-carbon chain. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, with a focus on the core methodologies and their evolution. Detailed experimental protocols for key transformations are presented, alongside a quantitative analysis of reported yields and reaction conditions.

Introduction: The Emergence of a Versatile Building Block

Synthesis of the Key Precursor: 10-Bromo-1-decanol

The synthesis of 10-bromo-1-decanol from commercially available starting materials is a critical first step. The most common approach involves the monobromination of 1,10-decanediol.

Monobromination of 1,10-Decanediol

The selective replacement of one hydroxyl group with a bromine atom in a symmetrical diol presents a classic challenge in organic synthesis. Various methods have been developed to achieve this transformation with high yield and selectivity.

Table 1: Comparison of Synthesis Methods for 10-Bromo-1-decanol from 1,10-Decanediol

| Method | Reagents | Solvent | Reaction Time | Yield (%) | Selectivity (%) | Reference |

| Aqueous HBr | 48% HBr | Toluene | 72 h | 90 | Not Reported | [1] |

| Phase Transfer Catalysis | 48% HBr, Tetrabutylammonium bromide | Not Specified | Not Reported | 64 | 80 (Conversion) | [1] |

| Microwave Irradiation | 48% HBr | Toluene | Not Reported | 53.5 | 95.2 | [1] |

Detailed Experimental Protocol: Synthesis of 10-Bromo-1-decanol via Phase Transfer Catalysis[1]

This method represents a balance between yield, selectivity, and reaction conditions.

Materials:

-

1,10-decanediol

-

48% aqueous hydrobromic acid (HBr)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 1,10-decanediol, 48% aqueous HBr, and a catalytic amount of tetrabutylammonium bromide in toluene is prepared.

-

The reaction mixture is stirred vigorously at a controlled temperature. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 10-bromo-1-decanol.

The Core Transformation: Oxidation of 10-Bromo-1-decanol to this compound

The final and crucial step in the synthesis of this compound is the selective oxidation of the primary alcohol, 10-bromo-1-decanol. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid, 10-bromodecanoic acid. Several mild oxidizing agents have been employed for this purpose.

Common Oxidation Methods

Two of the most historically significant and widely used methods for the oxidation of primary alcohols to aldehydes are the Swern oxidation and the use of pyridinium chlorochromate (PCC).

Table 2: Key Oxidation Methods for the Synthesis of this compound

| Method | Oxidizing Agent/Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | High |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (DCM) | -78 to Room Temperature | High |

Detailed Experimental Protocol: Pyridinium Chlorochromate (PCC) Oxidation

PCC offers a convenient and high-yielding method for the preparation of aldehydes from primary alcohols.

Materials:

-

10-bromo-1-decanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Celatom® or Florisil®

-

Anhydrous diethyl ether

Procedure:

-

A suspension of PCC in anhydrous dichloromethane is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 10-bromo-1-decanol in anhydrous dichloromethane is added to the PCC suspension in one portion.

-

The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel or Celatom®/Florisil® to remove the chromium salts.

-

The filter cake is washed with additional diethyl ether.

-

The combined filtrates are concentrated under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Logical Workflow of this compound Synthesis

The synthesis of this compound follows a logical and sequential workflow, starting from the readily available 1,10-decanediol.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. However, as a long-chain aliphatic aldehyde, it belongs to a class of molecules that can exhibit biological activity. Aliphatic aldehydes are known to interact with various cellular components, and bromoalkanes can act as alkylating agents. Bromoalkanes, as a class of compounds, have been noted for their potential toxicity, with some being used as pesticides.[2] Their reactivity can lead to the alkylation of biological macromolecules, a mechanism that can induce cellular damage. Further research is required to elucidate any specific biological roles or signaling pathways that may be modulated by this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic transformations. The historical development of its synthesis has been driven by the quest for milder and more selective reagents for the monobromination of diols and the oxidation of primary alcohols. The methods outlined in this guide, particularly the use of phase transfer catalysis for the synthesis of the 10-bromo-1-decanol precursor and subsequent PCC or Swern oxidation, represent reliable and efficient routes to this valuable bifunctional building block. While its direct biological signaling roles are yet to be fully understood, its utility in the synthesis of complex molecules ensures its continued importance in chemical research and drug development.

Experimental Workflow Diagram

The following diagram illustrates the key steps and transformations in a typical laboratory synthesis of this compound.

References

Spectroscopic Data Analysis of 10-Bromodecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 10-Bromodecanal, a bifunctional organic compound containing both an aldehyde and a bromoalkane functional group. Due to the absence of publicly available experimental spectra, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The presented data and protocols serve as a robust reference for the characterization of this compound and related long-chain functionalized alkanes.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables, spectral databases of analogous compounds, and computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | Triplet (t) | 1H | H-1 (Aldehyde) |

| ~2.42 | Triplet of doublets (td) | 2H | H-2 |

| ~3.40 | Triplet (t) | 2H | H-10 |

| ~1.85 | Quintet | 2H | H-9 |

| ~1.63 | Quintet | 2H | H-3 |

| ~1.25-1.45 | Multiplet | 10H | H-4, H-5, H-6, H-7, H-8 |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | C-1 (Aldehyde Carbonyl) |

| ~43.9 | C-2 |

| ~34.0 | C-10 |

| ~32.8 | C-9 |

| ~29.4 | Methylene Chain |

| ~29.3 | Methylene Chain |

| ~29.1 | Methylene Chain |

| ~28.7 | Methylene Chain |

| ~28.1 | C-8 |

| ~22.1 | C-3 |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H (Aliphatic) Stretch |

| ~2720 | Medium | C-H (Aldehyde) Stretch |

| ~1730 | Strong | C=O (Aldehyde) Stretch |

| ~1465 | Medium | C-H (Methylene) Bend |

| ~645 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 234/236 | Moderate | [M]⁺ (Molecular Ion, Br isotopes) |

| 205/207 | Low | [M-CHO]⁺ |

| 155 | Low | [M-Br]⁺ |

| 57 | High | [C₄H₉]⁺ (from cleavage) |

| 44 | High | [C₂H₄O]⁺ (McLafferty rearrangement) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise. A spectral width of 0-220 ppm is appropriate.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a solvent like chloroform (CHCl₃) can be prepared and analyzed in a suitable liquid cell.

-

Data Acquisition : Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates (or the solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction and Ionization : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule and will induce fragmentation, providing structural information. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may yield a more prominent molecular ion peak.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Selective Reduction of the Aldehyde in 10-Bromodecanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective reduction of the aldehyde functional group in 10-bromodecanal to yield 10-bromodecan-1-ol. This transformation is a crucial step in the synthesis of various long-chain functionalized molecules, including pharmaceutical intermediates and materials science precursors. The protocols outlined herein utilize sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the preservation of the terminal bromo-substituent.

Introduction

The selective reduction of an aldehyde in the presence of other sensitive functional groups, such as alkyl halides, is a common challenge in organic synthesis. This compound presents such a case, where the aldehyde must be converted to a primary alcohol without affecting the carbon-bromine bond. The method of choice for this transformation is the use of sodium borohydride (NaBH₄).[1][2] This reagent is a cost-effective, easy-to-handle, and environmentally benign reducing agent that rapidly reduces aldehydes and ketones.[3] Crucially, NaBH₄ is not sufficiently reactive to reduce alkyl halides, esters, or carboxylic acids under standard conditions, making it ideal for the chemoselective reduction of this compound.[1][4]

This application note details two reliable protocols for this reduction: a standard procedure in a protic solvent and a solvent-free method. It also provides expected quantitative data and diagrams to illustrate the workflow and chemical transformation.

Chemical Transformation and Selectivity

The reduction of this compound with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide to yield the primary alcohol, 10-bromodecan-1-ol. The key to the selectivity of this reaction lies in the mild reactivity of NaBH₄, which does not readily engage in nucleophilic substitution with the alkyl bromide.

A diagram illustrating the selective reduction is provided below.

References

Application Notes and Protocols for 10-Bromodecanal in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 10-bromodecanal in Grignard reactions. Due to the bifunctional nature of this compound, which contains both an aldehyde and an alkyl bromide, a direct Grignard reaction is not feasible. The highly nucleophilic Grignard reagent, whether formed intramolecularly or introduced externally, would readily react with the electrophilic aldehyde group. To achieve a successful and chemoselective Grignard reaction, a three-step sequence is necessary:

-

Protection of the aldehyde functional group as an acetal.

-

Formation of the Grignard reagent from the protected this compound and its subsequent reaction with an electrophile.

-

Deprotection of the acetal to regenerate the aldehyde functionality in the final product.

This document outlines the protocols for each of these critical steps, provides quantitative data from representative procedures, and includes a logical workflow diagram.

Logical Workflow for Grignard Reaction of this compound

The following diagram illustrates the necessary three-stage workflow for the successful application of this compound in a Grignard reaction.

Application of 10-Bromodecanal in Bioconjugation and Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromodecanal is a versatile heterobifunctional crosslinker that holds significant promise in the fields of bioconjugation, chemical biology, and drug development. Its unique structure, featuring a terminal aldehyde and a primary bromoalkane connected by a ten-carbon aliphatic chain, allows for the sequential or orthogonal labeling and conjugation of biomolecules. The aldehyde group provides a target for chemoselective ligation with hydrazide or aminooxy-functionalized molecules, while the bromoalkane moiety can specifically alkylate nucleophilic amino acid residues, most notably cysteine.[1] This dual reactivity enables the site-specific modification of proteins, peptides, and other biomolecules for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and the creation of complex biomolecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation and labeling.

Chemical Properties and Handling

| Property | Value |

| Chemical Formula | C₁₀H₁₉BrO |

| Molecular Weight | 235.16 g/mol |

| CAS Number | 85920-81-6 |

| Appearance | Colorless liquid (predicted) |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in aqueous solutions. |

| Storage | Store at -20°C, protect from light and moisture. |

Note: this compound is commercially available from suppliers such as Benchchem.[1] For research purposes only. Not for human or veterinary use.

Principle of Reactivity

The utility of this compound as a bioconjugation reagent stems from the distinct reactivity of its two functional groups. This allows for a two-step ligation strategy, which can be performed in either order depending on the desired outcome and the nature of the biomolecule and label.

-

Aldehyde-Hydrazide/Aminooxy Ligation: The aldehyde group reacts with hydrazide or aminooxy-functionalized molecules to form a stable hydrazone or oxime linkage, respectively. This reaction is highly chemoselective and proceeds efficiently under mild acidic to neutral pH conditions.

-

Bromoalkane-Cysteine Alkylation: The bromoalkane moiety acts as an electrophile that can react with nucleophilic side chains of amino acids. The thiol group of cysteine is a particularly strong nucleophile at slightly basic pH and is the primary target for alkylation by bromoalkanes, forming a stable thioether bond.

The long ten-carbon spacer arm provides spatial separation between the conjugated molecules, which can be advantageous in preserving the biological activity of the protein and providing sufficient distance for probes such as FRET pairs.

Applications

-

Sequential and Orthogonal Labeling: The differential reactivity of the aldehyde and bromo groups allows for the sequential attachment of two different molecules to a protein. For example, a fluorescent dye could be attached via the aldehyde, followed by the attachment of a drug molecule to a cysteine residue.

-